molecular formula C14H11FO B1296913 2-(4-Fluorophenyl)-1-phenylethanone CAS No. 347-91-1

2-(4-Fluorophenyl)-1-phenylethanone

Cat. No.: B1296913
CAS No.: 347-91-1
M. Wt: 214.23 g/mol
InChI Key: CWYRBOMWOQXYFZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-phenylethanone is an organic compound with the molecular formula C14H11FO It is a ketone derivative characterized by the presence of a fluorine atom on the para position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Fluorophenyl)-1-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the fluorine atom.

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid.

    Reduction: Formation of 2-(4-fluorophenyl)-1-phenylethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-1-phenylethanone has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-phenylethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethanone: Lacks the additional phenyl group, resulting in different chemical properties and reactivity.

    1-(4-Fluorophenyl)-2-phenylethanol: The alcohol derivative of 2-(4-Fluorophenyl)-1-phenylethanone.

    4-Fluorobenzophenone: Another ketone with a fluorine atom, but with different structural features.

Uniqueness

This compound is unique due to the combination of the fluorine atom and the phenyl groups, which confer specific electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications.

Biological Activity

2-(4-Fluorophenyl)-1-phenylethanone, also known as 4-fluoroacetophenone , is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings associated with this compound, highlighting its relevance in pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. This method allows for the introduction of the acyl group into aromatic compounds, facilitating the formation of ketones. Although specific reaction conditions and yields are often proprietary, various synthetic routes have been documented in the literature, emphasizing its versatility as a precursor in drug design .

  • Molecular Formula : C14H11FO
  • Molecular Weight : 228.24 g/mol
  • CAS Number : 347-91-1

These properties play a crucial role in determining the compound's solubility, stability, and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that fluorinated compounds, including derivatives of this compound, exhibit enhanced antitumor activity. For instance, a derivative synthesized from a similar framework showed significant cytotoxicity against colorectal cancer cells. It was noted that these compounds could inhibit cell colony formation and promote apoptosis through mechanisms involving reactive oxygen species (ROS) production .

The biological activity of this compound is attributed to its ability to interact with various cellular pathways:

  • Topoisomerase Inhibition : Some derivatives have been shown to inhibit Topoisomerase I activity, which is crucial for DNA replication and repair. This inhibition can lead to increased DNA damage and subsequent cancer cell death.
  • DDX5 Modulation : The compound has been implicated in modulating DDX5 expression, a protein involved in various cellular processes, including RNA metabolism and cell proliferation .

Case Studies

Several case studies have evaluated the efficacy of this compound and its derivatives:

  • Colorectal Cancer Study :
    • Objective : To assess the cytotoxic effects of synthesized derivatives on CRC cells.
    • Findings : Compounds demonstrated improved potency compared to non-fluorinated analogs, with enhanced apoptosis rates observed in treated cells.
  • Mechanistic Study on DDX5 :
    • Objective : To explore the interaction between fluorinated derivatives and DDX5.
    • Findings : Molecular docking studies confirmed binding affinity, suggesting potential for therapeutic targeting in cancer treatment .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget/MechanismReference
This compoundAntitumorInhibition of Topoisomerase I
Derivative 7hCytotoxicityInduction of ROS; Apoptosis
Fluorinated AnalogDDX5 ModulationModulation of gene expression

Properties

IUPAC Name

2-(4-fluorophenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYRBOMWOQXYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284731
Record name 2-(4-fluorophenyl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-91-1
Record name 347-91-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-fluorophenyl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.27 ml. (42 mmoles) of 4-fluorobenzyl bromide (Compound CI) is slowly added to 928 mg. (38 mmoles) of magnesium turnings stirred in 38 ml. of anhydrous diethyl ether under nitrogen over a period of 45 minutes at a rate such that the reaction mixture gently refluxes. The reaction mixture is allowed to cool to 20°-25° C., 2.96 ml. (29 mmoles) of benzonitrile in 5 ml. of anhydrous diethyl ether is added over a period of 5 minutes, and the reaction mixture is stirred at 20°-25° C. for 3 hours, the reaction mixture being maintained under nitrogen throughout. The reaction mixture is slowly poured into ice cold 10% hydrochloric acid, and the organic phase is separated. The aqueous phase is extracted five times with diethyl ether and twice with ethyl acetate, and the organic phases are combined, washed once with saturated sodium bicarbonate solution, washed once with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and evaporated at reduced pressure. The residue is dissolved in 450 ml. of hot petroleum ether, and the solution is filtered and cooled to obtain the product as an off-white solid (3.5 g.), m.p. 109°-110° C. A second crop is also obtained (0.39 g.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.